molecular formula C15H12Na2O11S2 B1580434 Benzophenone-9 CAS No. 76656-36-5

Benzophenone-9

Cat. No.: B1580434
CAS No.: 76656-36-5
M. Wt: 478.4 g/mol
InChI Key: QDCHWIWENYCPIL-UHFFFAOYSA-L
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Description

Benzophenone-9, also known as 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid, is an organic compound widely used in various industries. It is a derivative of benzophenone, characterized by the presence of a sulfonic acid group, which enhances its solubility in water. This compound is primarily known for its role as a UV filter in sunscreens and other cosmetic products, protecting the skin from harmful ultraviolet radiation.

Mechanism of Action

Target of Action

Benzophenone-9, also known as 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone-5,5’-disodium sulfonate, is primarily used as a UV absorber and stabilizer . It is a benzophenone derivative that is used in various applications such as lotions, creams, and hair sun care applications . The primary targets of this compound are the UV rays that it absorbs to protect the skin and hair from damage .

Mode of Action

This compound works by absorbing UV radiation and converting it into heat, thereby preventing the UV radiation from penetrating the skin or hair . This interaction with UV rays helps to protect the skin and hair from the harmful effects of UV radiation, including sunburn, skin cancer, and premature aging .

Biochemical Pathways

It has been suggested that this compound may have antitumor activity . A study found that certain benzophenones exhibited strong antitumor activity and identified 22 key genes and 21 tumor pathways that were affected . Some of the potential target hub genes for these benzophenones included AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 .

Pharmacokinetics

It is known that this compound is soluble in water and suitable for aqueous formulations . This suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of this compound .

Result of Action

The primary result of this compound’s action is the protection of the skin and hair from UV radiation . By absorbing UV rays, this compound prevents these rays from causing damage to the skin and hair. This can help to prevent sunburn, skin cancer, and premature aging .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of UV radiation in the environment is a key factor that influences the action of this compound, as it is a UV absorber . Additionally, the pH and temperature of the environment could potentially affect the stability and efficacy of this compound. More research is needed to fully understand how environmental factors influence the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzophenone-9 typically involves the sulfonation of 2-Hydroxy-4-methoxybenzophenone. The process begins with the preparation of 2-Hydroxy-4-methoxybenzophenone, which is then treated with sulfuric acid or oleum to introduce the sulfonic acid group. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields. The final product is then purified through crystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Benzophenone-9 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can yield hydroxylated products.

Scientific Research Applications

Benzophenone-9 has a wide range of applications in scientific research:

    Chemistry: It is used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.

    Biology: Its UV-absorbing properties make it useful in studying the effects of UV radiation on biological systems.

    Medicine: It is investigated for its potential use in photodynamic therapy and as a protective agent against UV-induced skin damage.

    Industry: Apart from cosmetics, it is used in the production of UV-resistant plastics and coatings.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone-3 (Oxybenzone): Another UV filter used in sunscreens, but less water-soluble compared to Benzophenone-9.

    Benzophenone-4 (Sulisobenzone): Similar in structure but with different solubility and UV absorption characteristics.

    Benzophenone-8 (Dioxybenzone): Offers broader UV protection but is less commonly used due to potential skin sensitization.

Uniqueness

This compound stands out due to its high water solubility, making it ideal for use in aqueous formulations. Its ability to absorb both UVA and UVB radiation effectively provides comprehensive protection, making it a preferred choice in many sunscreen products.

Properties

IUPAC Name

disodium;4-hydroxy-5-(2-hydroxy-4-methoxy-5-sulfonatobenzoyl)-2-methoxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O11S2.2Na/c1-25-11-5-9(16)7(3-13(11)27(19,20)21)15(18)8-4-14(28(22,23)24)12(26-2)6-10(8)17;;/h3-6,16-17H,1-2H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCHWIWENYCPIL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)C2=CC(=C(C=C2O)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Na2O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76656-36-5
Record name Uvinul 3048
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076656365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 3,3'-carbonylbis[4-hydroxy-6-methoxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 3,3'-carbonylbis[4-hydroxy-6-methoxybenzenesulphonate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZOPHENONE-9
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7925W14T4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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